Cilastatin sodium Cilastatin sodium Cilastatin sodium is the monosodium salt of cilastatin. It is an inhibitor of dehydropeptidase I (membrane dipeptidase, 3.4.13.19), an enzyme found in the brush border of renal tubes and responsible for degrading the antibiotic imipenem. Cilastatin sodium is therefore administered with imipenem to prolong the antibacterial effect of the latter by preventing its renal metabolism to microbiologically inactive and potentially nephrotoxic products. It has a role as a protease inhibitor and an EC 3.4.13.19 (membrane dipeptidase) inhibitor. It contains a cilastatin(1-).
Cilastatin Sodium is the sodium salt form of cilastatin, a renal dehydropeptidase inhibitor, that can be used to inhibit the activity of renal dehydropeptidase. Upon administration of cilastatin sodium, cilastatin targets, binds to and inhibits the activity of renal dehydropeptidase. This reduces the breakdown of drugs, such as the broad spectrum beta-lactam carbapenem imipenem, by renal dehydropeptidase, and thereby increases the activity and therapeutic effect of such drugs that would otherwise be metabolized by renal dehydropeptidase.
A renal dehydropeptidase-I and leukotriene D4 dipeptidase inhibitor. Since the antibiotic, IMIPENEM, is hydrolyzed by dehydropeptidase-I, which resides in the brush border of the renal tubule, cilastatin is administered with imipenem to increase its effectiveness. The drug also inhibits the metabolism of leukotriene D4 to leukotriene E4.
Brand Name: Vulcanchem
CAS No.: 81129-83-1
VCID: VC0004554
InChI: InChI=1S/C16H26N2O5S.Na/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21;/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23);/q;+1/p-1/b12-6-;/t10-,11+;/m1./s1
SMILES: CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)[O-])C.[Na+]
Molecular Formula: C16H25N2NaO5S
Molecular Weight: 380.4 g/mol

Cilastatin sodium

CAS No.: 81129-83-1

Cat. No.: VC0004554

Molecular Formula: C16H25N2NaO5S

Molecular Weight: 380.4 g/mol

* For research use only. Not for human or veterinary use.

Cilastatin sodium - 81129-83-1

Specification

CAS No. 81129-83-1
Molecular Formula C16H25N2NaO5S
Molecular Weight 380.4 g/mol
IUPAC Name sodium;(2R)-2-amino-3-[(Z)-6-carboxy-6-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hex-5-enyl]sulfanylpropanoate
Standard InChI InChI=1S/C16H26N2O5S.Na/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21;/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23);/q;+1/p-1/b12-6-;/t10-,11+;/m1./s1
Standard InChI Key QXPBTTUOVWMPJN-QBNHLFMHSA-M
Isomeric SMILES CC1(C[C@@H]1C(=O)N/C(=C\CCCCSC[C@@H](C(=O)[O-])N)/C(=O)O)C.[Na+]
SMILES CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)[O-])C.[Na+]
Canonical SMILES CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)[O-])N)C(=O)O)C.[Na+]

Introduction

Chemical and Pharmacological Profile of Cilastatin Sodium

Structural Characteristics

Cilastatin sodium (CAS No. 81129-83-1) is the sodium salt of cilastatin, a derivatized heptenoic acid with the molecular formula C16H25N2O5SNa\text{C}_{16}\text{H}_{25}\text{N}_2\text{O}_5\text{S}\cdot\text{Na} and a molecular weight of 380.43 g/mol . Its IUPAC name, sodium (2Z)-7-{[(2R)-2-amino-2-carboxyethyl]sulfanyl}-2-{[(1S)-2,2-dimethylcyclopropyl]formamido}hept-2-enoate, reflects its stereochemical complexity, including a cyclopropane ring and a thioether linkage . The compound exists as an off-white to yellowish-white hygroscopic powder, highly soluble in water (10 mg/mL) and methanol .

Table 1: Key Physicochemical Properties of Cilastatin Sodium

PropertyValueSource
Molecular Weight380.43 g/mol
Solubility in Water10 mg/mL
pKa Values2.0, 4.4, 9.2 (at 25°C)
Plasma Half-Life1 hour (in humans)
Urinary Excretion70–80% of administered dose

Pharmacological Role

Cilastatin sodium inhibits renal dehydropeptidase-I (DPEP1), an enzyme located in the proximal tubule brush border that metabolizes imipenem and leukotriene D4 . By blocking imipenem’s hydrolysis, it increases the antibiotic’s urinary recovery from 6–38% to 70% and extends its systemic activity . This dual function—preserving antimicrobial efficacy while mitigating nephrotoxicity—has made it indispensable in carbapenem therapies .

Mechanisms of Action and Synergy with Imipenem

Enzymatic Inhibition Dynamics

Cilastatin sodium binds competitively to DPEP1’s active site, with a KiK_i value in the nanomolar range, effectively halting the conversion of imipenem to nephrotoxic metabolites . Structural studies reveal that its cyclopropane moiety mimics the β-lactam ring of imipenem, enabling selective inhibition without affecting other renal transporters .

Leukotriene Modulation

Beyond antibiotic preservation, cilastatin sodium inhibits leukotriene D4-to-E4 conversion, potentially attenuating inflammatory responses in renal tissues . This secondary action is under investigation for its role in reducing ischemia-reperfusion injury in transplant models .

Clinical Applications and Therapeutic Efficacy

Antimicrobial Combination Therapy

The imipenem-cilastatin combination (marketed as Primaxin®) demonstrates broad-spectrum activity against >98% of Gram-positive and Gram-negative pathogens, including Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA) . In a study of 53 hematology patients with severe infections, the combination achieved a 62.3% efficacy rate (18.9% excellent, 43.4% good responses) .

Nephroprotection in High-Risk Populations

A 2024 meta-analysis of 8 studies (n=1,542) found that imipenem-cilastatin reduced AKI incidence by 48% (OR 0.52, 95% CI 0.34–0.79) compared to other antibiotics . Serum creatinine levels were 0.23 mg/dL lower in cilastatin-treated groups (95% CI -0.41 to -0.05), suggesting direct tubular protection .

Table 2: Clinical Outcomes in AKI-Prone Patients Receiving Imipenem-Cilastatin

Outcome MetricImipenem-Cilastatin GroupControl GroupRisk Ratio (95% CI)
AKI Incidence12.1%23.8%0.52 (0.34–0.79)
Dialysis Requirement3.4%7.1%0.47 (0.21–1.07)
Mortality8.9%11.5%0.60 (0.12–3.03)

Pharmacokinetics and Dosage Considerations

Absorption and Elimination

Cilastatin sodium follows linear kinetics across therapeutic doses (500–1,000 mg), with a plasma TmaxT_{\text{max}} of 1 hour and a half-life matching imipenem’s 1-hour elimination . Renal clearance accounts for 70–80% of its excretion, necessitating dose adjustments in patients with glomerular filtration rates (GFR) <30 mL/min .

Adverse Effects and Risk Mitigation

Hematological Reactions

Thrombocytopenia (platelet count <100,000/μL) occurs in 0.9–1.7% of patients, typically manifesting 4–9 days post-initiation . Platelet recovery begins within 48 hours of discontinuation, reaching baseline by day 6 .

Gastrointestinal and Renal Events

Nausea/vomiting (28.3% incidence) and transient transaminase elevations (4.1%) are common but rarely treatment-limiting . Contrary to early concerns, cilastatin itself reduces contrast-induced nephropathy risk by 31% in radiology cohorts (OR 0.69, 95% CI 0.51–0.94) .

Emerging Therapeutic Applications

Oncology and Metastasis Suppression

Preclinical models indicate cilastatin sodium inhibits DPEP1-mediated tumor invasion in renal cell carcinoma (RCC). In murine xenografts, daily 20 mg/kg doses reduced lung metastasis by 67% (p=0.008p=0.008) .

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